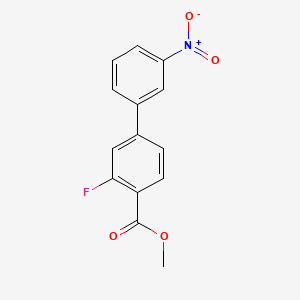

Methyl 2-fluoro-4-(3-nitrophenyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

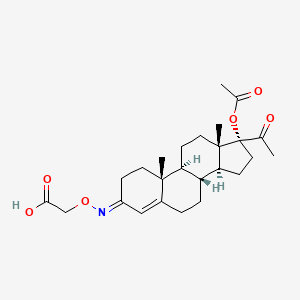

“Methyl 2-fluoro-4-(3-nitrophenyl)benzoate” is a chemical compound with the CAS Number: 1365272-60-1. It has a molecular weight of 275.24 and its IUPAC name is methyl 3-fluoro-3’-nitro [1,1’-biphenyl]-4-carboxylate .

Synthesis Analysis

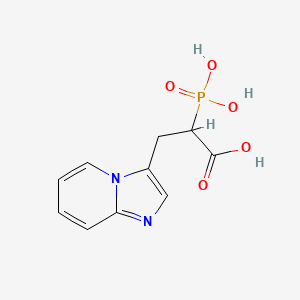

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-fluoro-3-nitrobenzoic acid starts from o-methylphenol, carries out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carries out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carries out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant .Molecular Structure Analysis

The molecular structure of “Methyl 2-fluoro-4-(3-nitrophenyl)benzoate” can be represented by the InChI Code: 1S/C14H10FNO4/c1-20-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(7-9)16(18)19/h2-8H,1H3 .Scientific Research Applications

C14H10FNO4 C_{14}H_{10}FNO_4 C14H10FNO4

, has a variety of applications in different fields of research .Pharmaceutical Research

Methyl 2-fluoro-4-(3-nitrophenyl)benzoate: is used in the synthesis of various pharmaceutical compounds. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, such as increasing lipophilicity and metabolic stability. This makes the compound valuable for developing new medications with enhanced cell penetration and transport to active sites .

Agrochemical Synthesis

The compound serves as an intermediate in the synthesis of agrochemicals. Its biphenyl structure is beneficial for creating compounds with specific properties required for pest control and plant growth regulation. The nitro and ester functional groups in the compound can be further modified to tailor the agrochemicals for specific applications .

Material Science

In material science, Methyl 2-fluoro-4-(3-nitrophenyl)benzoate is utilized to create fluorescent layers in organic light-emitting diodes (OLEDs). The compound’s ability to undergo electrophilic substitution reactions makes it a suitable candidate for synthesizing complex organic molecules used in OLED technology .

Liquid Crystal Production

The biphenyl structure of the compound is significant in the production of basic liquid crystals. These materials are essential for display technologies, and the compound’s molecular architecture can influence the liquid crystal’s properties, such as phase transition temperatures and dielectric anisotropy .

Organic Synthesis

This compound is a versatile reagent in organic synthesis, particularly in nucleophilic aromatic substitution reactions. It can be used to introduce various functional groups into the biphenyl scaffold, which is a common structural motif in many organic molecules .

Development of Diagnostic Agents

The fluorine atom in Methyl 2-fluoro-4-(3-nitrophenyl)benzoate can be utilized for the synthesis of diagnostic agents, especially in positron emission tomography (PET) imaging. Fluorinated compounds are often used as radiotracers due to their suitable physical properties for imaging .

Synthesis of High-Performance Polymers

The compound’s robust biphenyl core is instrumental in synthesizing high-performance polymers. These polymers have applications in various industries, including aerospace, automotive, and electronics, where materials with exceptional thermal and chemical stability are required .

Catalysis

Methyl 2-fluoro-4-(3-nitrophenyl)benzoate: can act as a ligand precursor in catalysis. The biphenyl moiety can coordinate to metals, forming complexes that catalyze a variety of chemical reactions, including cross-coupling and hydrogenation processes .

Safety and Hazards

properties

IUPAC Name |

methyl 2-fluoro-4-(3-nitrophenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c1-20-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(7-9)16(18)19/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFNELXOSKFDSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742909 |

Source

|

| Record name | Methyl 3-fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-fluoro-4-(3-nitrophenyl)benzoate | |

CAS RN |

1365272-60-1 |

Source

|

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-3′-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate](/img/structure/B597596.png)

![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B597597.png)

![Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B597607.png)

![Butanedioic Acid 1-[16,16-Bis(4-methoxyphenyl)-3,3-dioxido-7-oxo-16-phenyl-6,15-dioxa-3-thia-8-azahexadec-1-yl] Ester](/img/structure/B597608.png)